Maleato de enalapril

Descripción general

Descripción

Enalapril es un medicamento que pertenece a la clase de los inhibidores de la enzima convertidora de angiotensina (ECA). Se utiliza principalmente para tratar la presión arterial alta, la insuficiencia cardíaca y ciertas enfermedades renales. Enalapril funciona relajando los vasos sanguíneos, permitiendo que la sangre fluya más suavemente y el corazón bombee de manera más eficiente .

Mecanismo De Acción

Enalapril es un profármaco que se convierte en su forma activa, enalaprilat, en el cuerpo. Enalaprilat inhibe la enzima convertidora de angiotensina (ECA), que es responsable de convertir la angiotensina I en angiotensina II. La angiotensina II es un potente vasoconstrictor que aumenta la presión arterial. Al inhibir la ECA, enalapril reduce los niveles de angiotensina II, lo que lleva a vasodilatación y disminución de la presión arterial .

Aplicaciones Científicas De Investigación

Enalapril tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como compuesto modelo para estudiar los inhibidores de la ECA y sus propiedades químicas.

Medicina: Se utiliza ampliamente en la investigación clínica para estudiar su eficacia en el tratamiento de la hipertensión, la insuficiencia cardíaca y las enfermedades renales

Industria: Se utiliza en la industria farmacéutica para la producción de medicamentos antihipertensivos.

Análisis Bioquímico

Biochemical Properties

Enalapril maleate is rapidly biotransformed into its active metabolite, enalaprilat . Enalaprilat competitively inhibits the ACE, hindering the production of angiotensin II . Angiotensin II is a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys .

Cellular Effects

Enalapril maleate, through its active metabolite enalaprilat, influences cell function by reducing blood pressure and blood fluid volume . This is achieved by inhibiting the formation of angiotensin II, which helps blood vessels relax so that blood can move through them more easily .

Molecular Mechanism

Enalapril maleate works at the molecular level by blocking the formation of angiotensin II . This is achieved by the competitive inhibition of ACE by enalaprilat, the active metabolite of enalapril . This inhibition hinders the production of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure .

Temporal Effects in Laboratory Settings

Enalapril maleate is reported to be quite stable in the solid state under dry or various humid conditions . It becomes unstable in some tablet formulations when mixed with matrix and exposed to the same conditions .

Dosage Effects in Animal Models

In animal models, single oral doses of enalapril above 1,000 mg/kg and ≥1,775 mg/kg were associated with lethality in mice and rats, respectively .

Metabolic Pathways

Enalapril maleate is absorbed and bioavailable as enalaprilat . Both compounds undergo renal excretion without further metabolism . The functional half-life for accumulation of enalaprilat is 11 hours, and this is increased in the presence of a reduction in renal function .

Transport and Distribution

Enalapril maleate is orally administered and is rapidly biotransformed into its active metabolite, enalaprilat . The distribution of enalapril maleate and its active metabolite within cells and tissues is facilitated by this biotransformation process .

Subcellular Localization

The subcellular localization of enalapril maleate and its active metabolite, enalaprilat, is primarily within the bloodstream where they exert their effects . They are not typically localized within specific cellular compartments or organelles, as their primary function involves systemic blood pressure regulation .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Enalapril se sintetiza a través de una serie de reacciones químicas que comienzan con alcohol bencílico. El proceso involucra varios pasos, incluyendo reacciones de acilación, reducción y condensación. Un método común involucra el uso de carbonato de bis(triclorometil) para la acilación, seguido de condensación con L-prolina para formar enalapril .

Métodos de Producción Industrial

En entornos industriales, el enalapril se produce a menudo como maleato de enalapril. El proceso involucra la mezcla de this compound con un compuesto alcalino de sodio y otros excipientes, seguido de secado y procesamiento adicional en tabletas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Enalapril experimenta diversas reacciones químicas, incluyendo:

Oxidación: Enalapril puede oxidarse para formar enalaprilat, su metabolito activo.

Hidrólisis: Enalapril puede hidrolizarse para formar enalaprilat.

Sustitución: Enalapril puede sufrir reacciones de sustitución con diversos reactivos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución.

Productos Principales

El producto principal formado a partir de la oxidación e hidrólisis de enalapril es enalaprilat, que es la forma activa del fármaco .

Comparación Con Compuestos Similares

Enalapril a menudo se compara con otros inhibidores de la ECA, como:

Lisinopril: Similar a enalapril pero no requiere conversión a una forma activa.

Ramipril: Otro inhibidor de la ECA con una duración de acción más larga.

Captopril: El primer inhibidor de la ECA desarrollado, pero con una vida media más corta y más efectos secundarios.

Enalapril es único en su equilibrio de eficacia, duración de acción y perfil de efectos secundarios, lo que lo convierte en un medicamento ampliamente utilizado en su clase .

Propiedades

Número CAS |

76095-16-4 |

|---|---|

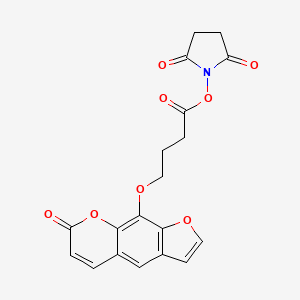

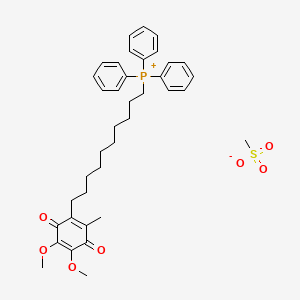

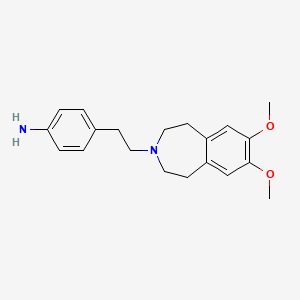

Fórmula molecular |

C24H32N2O9 |

Peso molecular |

492.5 g/mol |

Nombre IUPAC |

(E)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,16-,17-;/m0./s1 |

Clave InChI |

OYFJQPXVCSSHAI-OIVMOUHBSA-N |

SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |

Apariencia |

White to Off-White Solid |

melting_point |

143-144.5 143 - 144.5 °C |

| 76420-75-2 76095-16-4 |

|

Descripción física |

Solid |

Pictogramas |

Corrosive; Irritant; Health Hazard |

Pureza |

98% |

Números CAS relacionados |

76095-16-4 (maleate) |

Solubilidad |

In water, 1.64X10+4 mg/L at 25 °C 2.13e-01 g/L |

Sinónimos |

N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline (2Z)-2-Butenedioate; Acapril; Acetensil; Alphrin; Amprace; Enaloc; Enapren; Enapril; Enaprin; Glioten; Hipoartel; Hytrol; Innovace; Innovade; Lapril; Lotrial; MK 421; Reniten; Renivace; Tenace; Unaril; Vasotec; Xanef |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Enalapril Maleate exert its antihypertensive effect?

A1: Enalapril Maleate is a prodrug that is rapidly metabolized to Enalaprilat. Enalaprilat acts as a highly specific and competitive inhibitor of angiotensin-converting enzyme (ACE). [] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [] By reducing angiotensin II levels, Enalapril Maleate lowers blood pressure by inducing vasodilation and decreasing aldosterone secretion. [, ]

Q2: Does Enalapril Maleate impact homocysteine levels?

A2: Yes, studies have shown that Enalapril Maleate, particularly when combined with folic acid, can significantly decrease plasma homocysteine (Hcy) levels in hypertensive patients. [, , , , ] This effect is more pronounced in patients with elevated baseline Hcy levels (hyperhomocysteinemia). []

Q3: How does Enalapril Maleate affect vascular remodeling in hypertension?

A3: Research suggests that Enalapril Maleate can alleviate endoplasmic reticulum stress (ERS) in vascular smooth muscle cells, a key factor in vascular remodeling associated with hypertension. [] This is achieved by downregulating the expression of ERS markers like GRP78 and CHOP. [] The reduction in Hcy levels by Enalapril Maleate also contributes to its positive impact on vascular remodeling. []

Q4: What is the molecular formula and weight of Enalapril Maleate?

A4: While the provided research papers do not explicitly state the molecular formula and weight of Enalapril Maleate, they do provide insights into its structure. For precise information, consult a chemical database or the drug's monograph.

Q5: Can you provide information on spectroscopic data for Enalapril Maleate?

A5: Infrared spectroscopy (ATR-FTIR) studies have identified specific vibration signals characteristic of Enalapril Maleate, including peaks at 3211 cm-1 (N-H), 1750 cm-1 (C=O, ester), 1725 cm-1 (C=O, acid) and 1645 (C=O, amide). [] This information helps in structural characterization and identification of the compound.

Q6: What are some strategies to improve the stability of Enalapril Maleate formulations?

A8: Several approaches can be employed to enhance the stability of Enalapril Maleate formulations. These include: * Hot-Melt Granulation: Utilizing hydrophobic binders like stearic acid or glyceryl monostearate during hot-melt granulation has demonstrated improved stability, potentially surpassing the stability of enalapril sodium salt. [] * Fluidized Bed Hot Melt Granulation: Employing hydrophilic materials like Gelucire 50/13®, polyethylene glycol 6000, and Poloxamer 407® as binders in this granulation technique has been shown to significantly enhance chemical stability. []

Q7: What is the impact of different pH conditions on the dissolution of Enalapril Maleate tablets?

A9: Dissolution studies using a flow-through cell method have demonstrated variations in the dissolution profiles of Enalapril Maleate tablets from different manufacturers. [] This suggests potential differences in formulation and manufacturing processes that impact drug release. Additionally, Enalapril Maleate exhibits pH-dependent degradation. []

Q8: How is Enalapril Maleate absorbed and metabolized in the body?

A10: Enalapril Maleate is a prodrug that is rapidly absorbed after oral administration and undergoes significant first-pass metabolism in the liver to its active metabolite, Enalaprilat. [, ] The bioavailability of Enalapril Maleate is approximately 40% due to this first-pass effect. []

Q9: What is the relationship between the pharmacokinetic parameters of Enalapril Maleate and its clinical efficacy?

A11: Studies have demonstrated a strong correlation between the in vivo absorption of Enalapril Maleate and its in vitro dissolution profile. [] This highlights the importance of dissolution testing in predicting the drug's bioavailability and, consequently, its therapeutic effectiveness.

Q10: Have there been studies comparing Enalapril Maleate to other antihypertensive drugs?

A12: Yes, clinical trials have compared Enalapril Maleate to other antihypertensive agents like Losartan Potassium. [, ] In a randomized, double-blind study, Enalapril Maleate 20 mg provided similar blood pressure reductions to Losartan Potassium 50 mg. []

Q11: What is known about the safety profile of Enalapril Maleate?

A11: Enalapril Maleate is generally well-tolerated, but like all medications, it can cause side effects. Information regarding potential adverse events, contraindications, and interactions with other medications should be obtained from the drug's prescribing information.

Q12: Does Enalapril Maleate interact with drug transporters?

A14: Research on Caco-2 cells suggests that Enalapril Maleate, along with other ACE inhibitors like Captopril, might utilize the H+-coupled dipeptide transport system for absorption. [] This finding highlights the potential for drug interactions with other substrates of this transporter.

Q13: What analytical techniques are commonly employed to quantify Enalapril Maleate in biological samples?

A15: High-performance liquid chromatography (HPLC) coupled with various detection methods like UV detection [, , ] and mass spectrometry (MS) [] are widely used to quantify Enalapril Maleate in plasma samples for pharmacokinetic studies.

Q14: How is the quality of Enalapril Maleate tablets controlled?

A16: Quality control measures for Enalapril Maleate tablets encompass several parameters outlined in pharmacopoeial guidelines, including: * Assay: Determining the content of Enalapril Maleate in the tablets to ensure accurate dosage. [, ] * Dissolution Testing: Evaluating the rate at which the drug dissolves from the tablet matrix, crucial for predicting bioavailability. [, , ] * Uniformity of Dosage Units: Assessing the consistency of drug content within and between tablets. [, ] * Impurity Profiling: Identifying and quantifying any degradation products to guarantee product safety and efficacy. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.